molecular formula C12H14BrNOS2 B6633650 2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol

2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol

Cat. No. B6633650
M. Wt: 332.3 g/mol
InChI Key: QQIDNZVCFILPHI-UHFFFAOYSA-N
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Description

2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol, also known as BMT-ET, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BMT-ET is a derivative of the thiophene molecule and has been studied for its biochemical and physiological effects.

Mechanism of Action

2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol works by binding to specific receptors and enzymes in the body, inhibiting their activity. It has been shown to have a high affinity for certain receptors, making it a potentially effective drug candidate.
Biochemical and Physiological Effects:
2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. It has also been shown to have antioxidant effects, which may have implications for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol has several advantages for use in lab experiments, including its high affinity for certain receptors and enzymes, and its potential for use in drug discovery and development. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol, including further studies on its mechanism of action, potential applications in drug discovery and development, and its use in the treatment of certain diseases. Additionally, research could focus on the development of new derivatives of 2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol with improved efficacy and reduced side effects.

Synthesis Methods

2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol can be synthesized using a multi-step process that involves the reaction of 4-bromo-5-methylthiophene-2-carbaldehyde with methylamine and thiophene-3-carbaldehyde. The resulting product is then reduced using lithium aluminum hydride to yield 2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol.

Scientific Research Applications

2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes and receptors in the body, making it a potential candidate for drug discovery and development. 2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol has also been studied for its potential use in the treatment of certain diseases, such as cancer and neurological disorders.

properties

IUPAC Name

2-[(4-bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNOS2/c1-8-11(13)4-10(17-8)5-14-6-12(15)9-2-3-16-7-9/h2-4,7,12,14-15H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIDNZVCFILPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)CNCC(C2=CSC=C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol

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